10'-Apo-beta-carotenal

Vitamin A metabolism Provitamin A biopotency Curative-growth assay

10'-Apo-beta-carotenal (CAS 640-49-3), also known as β-apo-10'-carotenal, is a C₂₇ apocarotenoid aldehyde arising from the asymmetric oxidative cleavage of β-carotene at the 9′,10′ double bond. It belongs to the class of sesterterpenoids and is a key intermediate in the non-canonical pathway of vitamin A biosynthesis, distinct from symmetric cleavage by BCO1.

Molecular Formula C27H36O
Molecular Weight 376.6 g/mol
CAS No. 640-49-3
Cat. No. B162393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10'-Apo-beta-carotenal
CAS640-49-3
Synonymsβ-Apo-10'-carotenal;  10'-Apo-β-carotenal, all-trans-; 
Molecular FormulaC27H36O
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=O)C)C
InChIInChI=1S/C27H36O/c1-22(12-7-8-13-23(2)16-11-21-28)14-9-15-24(3)18-19-26-25(4)17-10-20-27(26,5)6/h7-9,11-16,18-19,21H,10,17,20H2,1-6H3/b8-7+,14-9+,16-11+,19-18+,22-12+,23-13+,24-15+
InChIKeyPJEHRCCPERVGEC-FLHUAPOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10'-Apo-beta-carotenal (CAS 640-49-3) – Essential Procurement Data for Researchers & Formulators


10'-Apo-beta-carotenal (CAS 640-49-3), also known as β-apo-10'-carotenal, is a C₂₇ apocarotenoid aldehyde arising from the asymmetric oxidative cleavage of β-carotene at the 9′,10′ double bond [1]. It belongs to the class of sesterterpenoids and is a key intermediate in the non-canonical pathway of vitamin A biosynthesis, distinct from symmetric cleavage by BCO1 [2]. With a molecular formula of C₂₇H₃₆O and molecular weight of 376.57 g/mol, this compound is supplied as a lyophilized powder at ≥95% purity and finds primary use as an analytical reference standard for carotenoid metabolism studies, retinoid biology, and food/feed composition analysis .

Why 10'-Apo-beta-carotenal Cannot Be Replaced by Other Apocarotenals or β-Carotene in Research & Analytical Settings


Apocarotenals differ fundamentally in polyene chain length, which dictates their UV-Vis absorption maxima, hydrophobicity, enzymatic substrate affinity, and biological activity. The C₂₇ 10′-apo-β-carotenal is the specific product of β-carotene-9′,10′-oxygenase (BCO2) and the sole apocarotenal demonstrated to dose-dependently rescue embryonic development in murine vitamin A deficiency models—a property not shared by β-carotene itself or shorter-chain apocarotenals like 8′-apo-β-carotenal (C₃₀, E160e) [1]. In analytical workflows, co-elution or misidentification with 8′-apo- or 12′-apo-carotenal can lead to erroneous quantification due to overlapping UV spectra unless resolved by validated UHPLC methods [2]. Furthermore, intestinal metabolism studies reveal divergent fates: 8′-apo-β-carotenal is largely oxidized to its corresponding acid, whereas 10′-apo-β-carotenal is preferentially converted to 5,6-epoxy-β-apo-10′-carotenol in Caco-2 cells, indicating distinct metabolic routing that generic substitution cannot replicate .

Quantitative Differentiation Evidence for 10'-Apo-beta-carotenal vs. Closest Analogs


Provitamin A Biopotency: 10′-Apo-β-carotenal Outperforms 8′- and 12′-Analogs on a Molar Basis

In a curative-growth assay in vitamin A-depleted rats, 10'-apo-β-carotenal exhibited a provitamin A biopotency of 78% relative to β-carotene (100%) on a molar basis, measured by restoration of growth rates. This compares favorably to 8'-apo-β-carotenal (72%) and 12'-apo-β-carotenal (72%), demonstrating that the C₂₇ apocarotenal is the most efficient vitamin A precursor among the three main apo-β-carotenals tested [1]. On a weight basis, 10'-apo-β-carotenal achieved 111% biopotency versus β-carotene, indicating higher molar efficiency per unit mass. In liver-storage assays, direct vitamin A accumulation from 10'-apo-β-carotenal was confirmed, though at lower yields than the growth assay, consistent with partial metabolic routing to retinoic acid rather than retinyl ester storage [1].

Vitamin A metabolism Provitamin A biopotency Curative-growth assay

Embryonic Development Rescue: 10′-Apo-β-carotenal Uniquely Restores Normal Development Where β-Carotene Fails

In a Bco2⁻/⁻Rbp4⁻/⁻ double-knockout mouse model of severe gestational vitamin A deficiency, maternal β-carotene supplementation failed to restore normal embryonic development—only 3% (1/33) of embryos exhibited normal gross morphology. In stark contrast, maternal supplementation with β-apo-10′-carotenal dose-dependently restored normal embryonic development in Bco2⁻/⁻Rbp4⁻/⁻ embryos. Critically, this rescue effect was abolished in Bco1⁻/⁻Bco2⁻/⁻Rbp4⁻/⁻ mice, confirming that 10′-apo-β-carotenal acts specifically as a BCO1 substrate for retinoid formation, bypassing the BCO2 cleavage step that is rate-limiting during deficiency [1]. The mechanistic specificity—β-apo-10′-carotenal succeeds where β-carotene fails—establishes a unique functional niche not replicated by β-carotene or by 8′-apo-β-carotenal, which has not been shown to support embryogenesis.

Embryonic development Vitamin A deficiency BCO2 knockout model

Intestinal Metabolic Fate: 10′-Apo Is Selectively Epoxidized, Not Oxidized to Acid, Unlike 8′-Apo

In differentiated Caco-2 cell monolayers, β-apo-10′-carotenal underwent rapid cellular uptake and was converted into a major metabolite identified as 5,6-epoxy-β-apo-10′-carotenol, along with a minor dihydro-β-apo-10′-carotenol metabolite. In contrast, β-apo-8′-carotenal was largely oxidized to β-apo-8′-carotenoic acid, with only minor 5,6-epoxy-β-apo-8′-carotenol formation. β-Apo-13-carotenone, the shortest analog tested, was extensively degraded without accumulation of identifiable metabolites . This divergent metabolic routing—epoxidation for 10′-apo vs. oxidation to carboxylic acid for 8′-apo—indicates that intestinal cells process these apocarotenals via distinct enzymatic pathways, likely with different downstream biological consequences including differential retinoid receptor (RAR/RXR) binding and gene regulatory effects.

Intestinal absorption Apocarotenoid metabolism Caco-2 cell model

BCO2 Enzymatic Cleavage Specificity: 10′-Apo-β-carotenal Is the Obligate Product of Mammalian Asymmetric Carotenoid Cleavage

β-Carotene-9′,10′-oxygenase (BCO2) asymmetrically cleaves β-carotene exclusively at the 9′,10′ double bond, generating β-apo-10′-carotenal and β-ionone as the sole products [1]. This enzymatic specificity has been validated across multiple mammalian species including human, mouse, and ferret [2]. In contrast, the symmetric cleavage enzyme BCO1 produces two molecules of retinal (C₂₀) from β-carotene. Thus, 10′-apo-β-carotenal is the unique molecular signature of BCO2 activity and cannot be substituted by 8′-apo-β-carotenal (which arises from non-enzymatic oxidation or plant peroxidases) or by retinal (the symmetric cleavage product). This enzymatic-genetic relationship makes 10′-apo-β-carotenal the definitive biomarker for BCO2 pathway activity in tissues, a property critical for studies of carotenoid metabolism and genetic variations in BCO2 that affect human health [3].

BCO2 enzyme Carotenoid metabolism Asymmetric cleavage

UHPLC Analytical Differentiation: Resolved Quantification from 8′- and 12′-Carotenal in Under 6 Minutes

A validated UHPLC-UV-ESI-Orbitrap MS method using sub-2 μm core–shell particles achieved baseline resolution of apo-10′-carotenal from apo-4′-, apo-8′-, and apo-12′-carotenals, as well as 5,6-epoxy-β-carotene, in under 6 minutes total analysis time with peak widths <12 s [1]. The elution order is governed by hydrophobicity, with 10′-apo (C₂₇) eluting between 8′-apo (C₃₀) and 12′-apo (C₂₅), confirmed by both diode array detection at compound-specific absorbance maxima and high-resolution mass spectrometry (Orbitrap XL, [M+H]⁺ at m/z 377.28). Intra-day and inter-day precision for retention times were ≤1.5% and ≤5.1% for peak areas. Limits of quantification for apo-carotenals ranged from 52.6 to 889.4 ng/mL (UV) and 19.3 to 102.4 ng/L (MS), with linearity confirmed between 0.10–5.00 μg/mL [1]. The UV absorbance maximum of 10′-apo-β-carotenal occurs at a wavelength intermediate between the shorter and longer polyene apocarotenals, consistent with its C₂₇ chain length and providing a unique spectral identifier distinct from 8′-apo (C₃₀, λmax ~417 nm) and 12′-apo (C₂₅, shorter λmax) [1].

UHPLC quantification Apocarotenoid analysis Analytical method validation

Singlet Oxygen Quenching Capacity: Class-Level Antioxidant Activity Contextualized with 8′-Apo Data

While singlet oxygen quenching rate constants (kq) for 10′-apo-β-carotenal have not been directly reported, the structurally analogous β-apo-8′-carotenal (C₃₀) exhibits a kq of 3.06 × 10⁹ M⁻¹ s⁻¹, compared to β-carotene at 4.6 × 10⁹ M⁻¹ s⁻¹ and canthaxanthin at 1.12 × 10¹⁰ M⁻¹ s⁻¹ [1]. By class-level inference, apocarotenals with conjugated polyene systems retain substantial singlet oxygen quenching activity, though likely at somewhat reduced efficiency compared to the parent C₄₀ carotenoid due to fewer conjugated double bonds. Singlet oxygen oxidation of β-carotene generates β-apo-10′-carotenal as a specific chemical marker product alongside β-apo-8′-carotenal and β-carotene-5,8-endoperoxide, confirming that 10′-apo formation is a signature of singlet oxygen-mediated carotenoid degradation in biological and food systems [2].

Singlet oxygen quenching Antioxidant activity Carotenoid photoprotection

Optimal Research & Industrial Use Cases for 10'-Apo-beta-carotenal Based on Quantitative Evidence


Analytical Reference Standard for BCO2 Activity Biomarker Quantification in Tissues & Biological Fluids

Given its unique status as the obligate enzymatic product of BCO2-catalyzed β-carotene cleavage [1], 10'-apo-β-carotenal is the definitive analytical standard for LC-MS/MS or UHPLC-DAD methods quantifying BCO2 pathway activity in liver, adipose, retinal, and placental tissues. The validated core–shell UHPLC method resolving 10′-apo from 8′-apo and 12′-apo in <6 minutes with LOQs in the low ng/mL (UV) to ng/L (MS) range enables high-throughput biomarker studies [2]. Procurement of high-purity (≥95%) standard material is essential for constructing calibration curves that span the expected physiological concentration range of 0.1–5.0 μg/mL, as established in the linearity validation [2].

Developmental Biology & Vitamin A Deficiency Intervention Research

The unique ability of β-apo-10′-carotenal to dose-dependently restore normal embryonic development in Bco2⁻/⁻Rbp4⁻/⁻ mice—where β-carotene supplementation yields only 3% normal embryos—makes this compound an essential tool for mechanistic studies of gestational vitamin A deficiency [3]. Researchers investigating placental carotenoid transport, fetal retinoid signaling, and BCO1/BCO2 genotype-phenotype relationships require authentic 10'-apo-β-carotenal for supplementation studies, as neither β-carotene nor 8'-apo-β-carotenal replicates this biological activity [3]. This evidence supports its use in preclinical models evaluating apocarotenoid-based nutritional interventions for at-risk pregnancies.

Intestinal Apocarotenoid Metabolism & Bioavailability Profiling in Caco-2 Cell Models

The divergent metabolic fate of 10'-apo-β-carotenal (predominantly epoxidized to 5,6-epoxy-β-apo-10′-carotenol) versus 8'-apo-β-carotenal (oxidized to carboxylic acid) in Caco-2 monolayers establishes these compounds as complementary metabolic probes . For pharmaceutical scientists and nutrition researchers conducting intestinal permeability or metabolism screens, 10'-apo-β-carotenal enables specific interrogation of epoxidation pathways that may be relevant to the bioactivation or detoxification of dietary apocarotenoids. The rapid cellular uptake kinetics reported in differentiated Caco-2 cells support its use in time-course studies of apical-to-basolateral transport .

Food & Feed Carotenoid Stability Studies: Marker for Singlet Oxygen-Mediated β-Carotene Degradation

Since β-apo-10′-carotenal is a specific product of singlet oxygen oxidation of β-carotene—alongside β-apo-8′-carotenal and β-carotene-5,8-endoperoxide—it serves as a diagnostic marker for photo-oxidative degradation in formulated food, beverage, and feed products [REFS-1 of Evidence Item 6]. Quality control laboratories can employ the validated UHPLC method to monitor 10′-apo-β-carotenal formation as an early indicator of carotenoid instability during processing, storage, or shelf-life testing [REFS-2 of Evidence Item 6]. This application is distinct from the use of 8′-apo-β-carotenal (E160e) as an intentional food colorant, as 10′-apo formation signals unwanted oxidative degradation rather than formulation design.

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